3-(3-Methylphenoxy)piperidine
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Overview
Description
3-(3-Methylphenoxy)piperidine is a compound that belongs to the class of piperidines, which are six-membered heterocyclic amines containing a nitrogen atom. Piperidines are important in medicinal chemistry due to their presence in numerous pharmacologically active molecules. The specific structure of 3-(3-Methylphenoxy)piperidine suggests it may have interesting interactions with biological targets, although the provided papers do not directly study this compound.
Synthesis Analysis
The synthesis of piperidine derivatives often involves strategies such as Michael addition or cyclization reactions. For instance, a novel piperidine derivative was synthesized using Michael addition of a secondary amine to an α,β-unsaturated carbonyl compound . Another method proposed for the synthesis of a piperidine derivative is based on the exhaustive catalytic hydrogenation of pyrrolylpyridine . These methods could potentially be adapted for the synthesis of 3-(3-Methylphenoxy)piperidine.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is often elucidated using techniques such as X-ray crystallography, NMR, and computational methods like density functional theory (DFT). For example, the crystal structure of a piperidine derivative was determined by X-ray crystallography, and its molecular geometry was analyzed using DFT . Similarly, the molecular structure and vibrational frequencies of another piperidine derivative were determined by HF and DFT methods . These techniques could be applied to determine the molecular structure of 3-(3-Methylphenoxy)piperidine.
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including interactions with receptors or forming complexes with cations. For instance, halogenated piperidines were synthesized as potential σ receptor ligands and evaluated for their affinity and selectivity . Piperidine-N-methyldiphosphonic acids were studied for their complex formation with alkali cations . These studies highlight the reactivity of piperidine derivatives, which could be relevant for 3-(3-Methylphenoxy)piperidine.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as their polymorphism, vibrational spectra, and molecular structure, are often characterized using a variety of analytical techniques. Polymorphism in a piperidine derivative was investigated using techniques like DSC and PXRD . Vibrational spectra and molecular structure were studied using DFT and Hartree–Fock calculations . These analyses provide insights into the stability, intermolecular interactions, and potential reactivity of piperidine derivatives, which are also important for understanding the properties of 3-(3-Methylphenoxy)piperidine.
Scientific Research Applications
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Pharmaceutical Industry
- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
- The authors pointed out the utmost importance of maintaining the optimal starting material concentration for the successful hydrogenation process .
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Anticancer Applications
- Piperine and piperidine are the two major alkaloids extracted from black pepper (Piper nigrum); piperidine is a heterocyclic moiety that has the molecular formula (CH2)5NH .
- Over the years, many therapeutic properties including anticancer potential of these two compounds have been observed .
- Piperine has therapeutic potential against cancers such as breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia .
- Whereas, piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs .
- Several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc., are regulated by these two phytochemicals .
- Both of these phytochemicals lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
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Antiviral Applications
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Antimalarial Applications
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Antimicrobial and Antifungal Applications
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Antihypertensive Applications
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Analgesic Applications
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Anti-inflammatory Applications
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Anti-Alzheimer Applications
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Antipsychotic Applications
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Anticoagulant Applications
Safety And Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “3-(3-Methylphenoxy)piperidine”, is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
properties
IUPAC Name |
3-(3-methylphenoxy)piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-10-4-2-5-11(8-10)14-12-6-3-7-13-9-12/h2,4-5,8,12-13H,3,6-7,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLCVZXSRONKNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2CCCNC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624558 |
Source
|
Record name | 3-(3-Methylphenoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylphenoxy)piperidine | |
CAS RN |
912761-71-8 |
Source
|
Record name | 3-(3-Methylphenoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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